4-(4-CHLOROPHENYL)-6-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(4-CHLOROPHENYL)-6-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylaminoethyl group, and a methylthio group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nucleophilic substitution reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine . This reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-6-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new products.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylamine, sodium phenoxide, sodium thiophenoxide, and potassium fluoride . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
4-(4-CHLOROPHENYL)-6-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Uniqueness
4-(4-CHLOROPHENYL)-6-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H18ClN5S |
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Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-[2-(dimethylamino)ethylamino]-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H18ClN5S/c1-22(2)9-8-19-15-13(10-18)14(20-16(21-15)23-3)11-4-6-12(17)7-5-11/h4-7H,8-9H2,1-3H3,(H,19,20,21) |
InChI Key |
PWBQMZAQWYYDCJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC |
Canonical SMILES |
CN(C)CCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC |
Origin of Product |
United States |
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